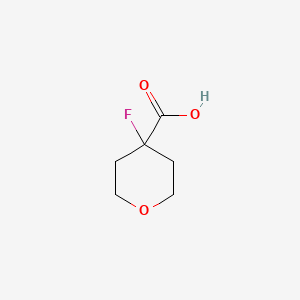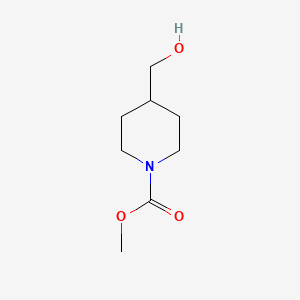
Methyl 4-(hydroxymethyl)piperidine-1-carboxylate
Overview
Description
“Methyl 4-(hydroxymethyl)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 916078-39-2. It has a molecular weight of 173.21 . The IUPAC name for this compound is methyl 4-(hydroxymethyl)-1-piperidinecarboxylate .
Synthesis Analysis
The synthesis of “Methyl 4-(hydroxymethyl)piperidine-1-carboxylate” can be achieved through a reaction involving 4-Hydroxymethylpiperidine, potassium carbonate, and methyl chloroformate . The reaction mixture is stirred vigorously and allowed to warm to room temperature over 2 hours. After stirring overnight (16 hours), the reaction mixture is acidified with 6M aqueous hydrochloric acid and extracted with dichloromethane .Molecular Structure Analysis
The InChI code for “Methyl 4-(hydroxymethyl)piperidine-1-carboxylate” is 1S/C8H15NO3/c1-12-8(11)9-4-2-7(6-10)3-5-9/h7,10H,2-6H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
“Methyl 4-(hydroxymethyl)piperidine-1-carboxylate” can be used as a reactant in various chemical reactions. For instance, it can be used in the C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation .Physical And Chemical Properties Analysis
“Methyl 4-(hydroxymethyl)piperidine-1-carboxylate” is a liquid at room temperature . It has a high GI absorption and is not a BBB permeant . It is not a substrate or inhibitor for various CYP enzymes . The compound has a Log Po/w (iLOGP) of 2.05, indicating its lipophilicity . It is also very soluble, with a solubility of 25.3 mg/ml .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of Methyl 4-(hydroxymethyl)piperidine-1-carboxylate, focusing on its unique applications:
Asymmetric Hydrogenation Catalyst
Another application is its use as a scalable catalyst for asymmetric hydrogenation of sterically demanding aryl enamide. Asymmetric hydrogenation is an important chemical reaction used in the production of various pharmaceuticals.
These are just a few examples of the scientific research applications of Methyl 4-(hydroxymethyl)piperidine-1-carboxylate . Each application area utilizes the compound’s unique properties to contribute to advancements in medical and chemical research .
Safety and Hazards
“Methyl 4-(hydroxymethyl)piperidine-1-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
Future Directions
“Methyl 4-(hydroxymethyl)piperidine-1-carboxylate” can be used as a reactant for the synthesis of antitubercular agents, aminopyrazine inhibitors, orally available naphthyridine protein kinase D inhibitors, and more . This suggests potential future directions in the development of new pharmaceuticals.
Relevant Papers The relevant papers for “Methyl 4-(hydroxymethyl)piperidine-1-carboxylate” can be found at Sigma-Aldrich . These papers provide more detailed information about the compound, including its synthesis, properties, and potential applications.
properties
IUPAC Name |
methyl 4-(hydroxymethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-12-8(11)9-4-2-7(6-10)3-5-9/h7,10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XITRBDLPZVGVDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(hydroxymethyl)piperidine-1-carboxylate | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

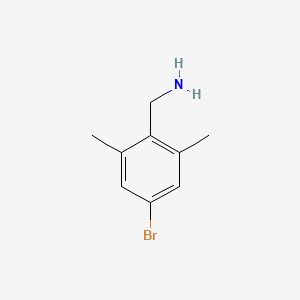
![7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B1519301.png)
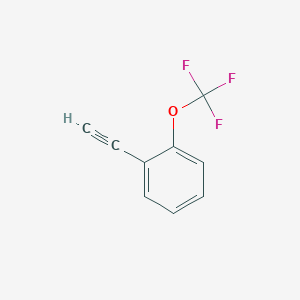
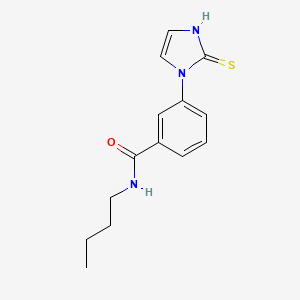
![6-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1519308.png)
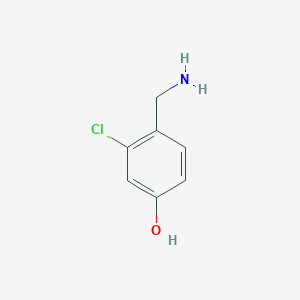




![5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1519320.png)
![2-Bromo-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B1519321.png)

